molecular formula C11H13BrN2O3 B2502829 Methyl 5-bromo-2-[(ethylcarbamoyl)amino]benzoate CAS No. 433253-62-4

Methyl 5-bromo-2-[(ethylcarbamoyl)amino]benzoate

Cat. No.: B2502829
CAS No.: 433253-62-4
M. Wt: 301.14
InChI Key: OBVDAIILFSGSKF-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-[(ethylcarbamoyl)amino]benzoate is an organic compound with the molecular formula C11H13BrN2O3 It is a derivative of benzoic acid and contains a bromine atom, an ethylcarbamoyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-[(ethylcarbamoyl)amino]benzoate typically involves the following steps:

    Bromination: The starting material, 2-aminobenzoic acid, is brominated using bromine or a brominating agent to introduce a bromine atom at the 5-position.

    Carbamoylation: The brominated intermediate is then reacted with ethyl isocyanate to introduce the ethylcarbamoyl group.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a suitable catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-[(ethylcarbamoyl)amino]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the carbamoyl group to an amine.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate can be used in the presence of a suitable solvent like dimethylformamide (DMF).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Substitution: Products include azido or thiol-substituted derivatives.

    Reduction: Products include the corresponding amine or de-brominated compound.

    Oxidation: Products include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 5-bromo-2-[(ethylcarbamoyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-[(ethylcarbamoyl)amino]benzoate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include key proteins involved in metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-methylbenzoate
  • Methyl 2-amino-5-bromobenzoate
  • Methyl 5-bromo-2-(bromomethyl)benzoate

Uniqueness

Methyl 5-bromo-2-[(ethylcarbamoyl)amino]benzoate is unique due to the presence of both the bromine atom and the ethylcarbamoyl group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate for the synthesis of more complex molecules and for applications in various fields of research.

Properties

IUPAC Name

methyl 5-bromo-2-(ethylcarbamoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c1-3-13-11(16)14-9-5-4-7(12)6-8(9)10(15)17-2/h4-6H,3H2,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVDAIILFSGSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=C(C=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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